5-[4-(Diethylamino)phenyl]-1,3,4-oxadiazole-2-thiol
Description
5-[4-(Diethylamino)phenyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-(diethylamino)phenyl group and a thiol (-SH) group at position 2. The diethylamino group is a strong electron-donating substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
5-[4-(diethylamino)phenyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-15(4-2)10-7-5-9(6-8-10)11-13-14-12(17)16-11/h5-8H,3-4H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGYYKLPUHUWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Diethylamino)phenyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(diethylamino)benzohydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Diethylamino)phenyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-[4-(Diethylamino)phenyl]-1,3,4-oxadiazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of organic electronic materials and dyes
Mechanism of Action
The mechanism of action of 5-[4-(Diethylamino)phenyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the diethylamino group can interact with various receptors and enzymes, influencing their activity. These interactions can result in a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The biological and physicochemical properties of 1,3,4-oxadiazole-2-thiols are highly dependent on the aryl substituent at position 4. Key comparisons include:
Table 1: Substituent Effects on Key Properties
- Electron-Donating Groups (e.g., Diethylamino, Benzyloxy): Enhance solubility in polar solvents and may improve bioavailability. The diethylamino group’s strong donating nature could stabilize charge-transfer complexes or enhance fluorescence .
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Increase electrophilicity, improving reactivity in S-alkylation and enzyme inhibition. For example, 4-(trifluoromethyl)phenyl derivatives show potent Rho kinase inhibition (IC₅₀ < 100 nM) .
Antifungal and Antimicrobial Activity:
- Benzimidazole-Oxadiazole Hybrids (e.g., 5-(4-benzimidazolylphenyl)): Exhibit significant antifungal activity against Candida albicans (MIC: 8–32 µg/mL) due to synergistic effects between the benzimidazole and oxadiazole moieties .
- Chlorinated Derivatives (e.g., 4j, 4o): Demonstrated moderate-to-high cytotoxicity in cancer cell lines (e.g., HeLa, IC₅₀: 12–45 µM) .
- Target Compound: Predicted to have lower antifungal potency compared to chlorinated or benzimidazole hybrids due to the lack of direct hydrogen-bonding substituents.
Physicochemical Properties
- Solubility: Electron-donating groups (e.g., diethylamino, methoxy) enhance solubility in organic solvents (DMSO, ethanol), whereas halogenated derivatives are more lipophilic .
- Melting Points: Chlorinated and trifluoromethyl-substituted compounds exhibit higher melting points (219–222°C) due to stronger intermolecular forces , while the target compound likely has a lower melting point.
Biological Activity
5-[4-(Diethylamino)phenyl]-1,3,4-oxadiazole-2-thiol, a compound belonging to the oxadiazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural features of oxadiazoles contribute to their potential as therapeutic agents. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₅N₃OS
- Molecular Weight : 249.33 g/mol
- CAS Number : 796067-55-5
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The mechanism often involves the activation of apoptotic pathways through upregulation of pro-apoptotic proteins and inhibition of anti-apoptotic factors.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induction of apoptosis via p53 pathway |
| 1,2,4-Oxadiazole derivative A | U-937 | 0.12 | Apoptosis induction |
| 1,2,4-Oxadiazole derivative B | A549 | 0.75 | Caspase activation |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. It has shown effectiveness against various Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the diethylamino group enhance antimicrobial potency.
Table 2: Antimicrobial Activity
| Compound | Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | TBD |
| 1,3,4-Thiadiazole derivative C | S. aureus | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates the intrinsic apoptotic pathway by modulating Bcl-2 family proteins and increasing p53 levels.
- Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase in cancer cells.
- Inhibition of Enzymatic Activity : Some derivatives have been found to inhibit histone deacetylases (HDACs), leading to altered gene expression profiles conducive to cancer cell death.
Study on Anticancer Effects
A study published in a peer-reviewed journal evaluated the anticancer effects of various oxadiazole derivatives on MCF-7 and A549 cell lines. The findings demonstrated that certain analogs exhibited IC₅₀ values significantly lower than traditional chemotherapeutics like doxorubicin, indicating a promising alternative for cancer treatment.
Study on Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of oxadiazole derivatives against resistant bacterial strains. Results indicated that compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups.
Q & A
Q. What are the standard synthetic routes for 5-[4-(Diethylamino)phenyl]-1,3,4-oxadiazole-2-thiol?
The synthesis typically involves cyclization of thiosemicarbazides or nucleophilic substitution reactions. For example:
- Hydrazide cyclization : Reacting 4-(diethylamino)benzohydrazide with carbon disulfide under basic conditions (e.g., KOH) to form the oxadiazole-thiol core .
- Nucleophilic substitution : Substituting a leaving group (e.g., halogen) on preformed oxadiazole derivatives with thiol-containing reagents. Light-sensitive intermediates may require foil-covered vessels to prevent degradation .
Characterization is performed via IR spectroscopy (to confirm -SH stretching at ~2500 cm⁻¹), ¹H-NMR (for diethylamino protons at δ ~3.4–3.6 ppm), and elemental analysis .
Q. Which spectroscopic techniques are critical for verifying the structure of this compound?
- ¹H-NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and the diethylamino group (quartet at δ ~3.4–3.6 ppm for NCH₂ and triplet at δ ~1.2 ppm for CH₃) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight. For example, a derivative with a similar oxadiazole structure showed m/z = 305 (M+1) .
- IR spectroscopy : Detects thiol (-SH) stretching (~2500 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .
Q. What are the primary biological activities associated with this compound?
Oxadiazole-thiol derivatives exhibit antimicrobial , antifungal , and anticancer activities. The thiol group enhances reactivity with biological targets (e.g., enzyme active sites), while the diethylamino group improves solubility and membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Factorial design : Use a 2³ factorial experiment to test variables like solvent polarity (methanol vs. DMF), temperature (25°C vs. reflux), and reaction time (4–6 hours) .
- Catalyst screening : Evaluate bases (e.g., NaOH, K₂CO₃) to enhance cyclization efficiency. For example, sodium hydroxide increased yields by 15% in similar oxadiazole syntheses .
- Purification : Recrystallization from methanol or ethanol removes byproducts, as seen in analogous compounds .
Q. How can contradictions between spectral data (e.g., NMR vs. MS) be resolved during structural verification?
- Multi-technique validation : Combine ¹H-NMR, ¹³C-NMR, and HSQC to assign all carbons and protons. For example, a mismatched molecular ion in MS may indicate isotopic patterns (e.g., chlorine adducts) or fragmentation pathways .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for a chlorophenyl-oxadiazole derivative (space group P2₁/c, R-factor = 0.052) .
Q. What computational methods predict the biological activity of this compound?
- Molecular docking : Simulate binding to targets like E. coli DNA gyrase (PDB: 1KZN) or human topoisomerase II. A thiadiazole-triazole hybrid showed a docking score of −9.2 kcal/mol, correlating with experimental IC₅₀ values .
- QSAR modeling : Use descriptors like logP and polar surface area to predict antimicrobial activity. For example, a QSAR model for oxadiazoles achieved R² = 0.89 for antifungal activity .
Q. How does the diethylamino group influence the compound’s physicochemical and pharmacological properties?
- Solubility : The diethylamino group increases water solubility via protonation at physiological pH, enhancing bioavailability .
- Electron donation : The -N(CH₂CH₃)₂ group stabilizes the oxadiazole ring through resonance, affecting redox potential in antioxidant assays (e.g., IC₅₀ = 12 µM in DPPH assays) .
Q. What safety precautions are required when handling this compound?
Q. How can researchers design derivatives to enhance target selectivity?
- Bioisosteric replacement : Substitute the thiol (-SH) with methylthio (-SCH₃) or sulfonamide (-SO₂NH₂) groups to modulate reactivity .
- Hybrid molecules : Conjugate with pyrrole or triazole moieties to exploit synergistic effects, as seen in hybrids with IC₅₀ = 8 µM against MCF-7 cells .
Q. What experimental strategies validate the compound’s mechanism of action in anticancer studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
